2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic acetamide derivative characterized by a 4-bromophenoxy group linked to an acetamide backbone, which is further connected to a 2-(1H-indol-3-yl)ethyl moiety. This compound shares structural similarities with other indole-containing acetamides but is distinguished by the bromophenoxy substituent, which may enhance its physicochemical properties and biological activity through electronic and steric effects .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLZEYQMIJTNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 4-bromophenol with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s core structure includes:
- Indole-ethyl backbone : Common in bioactive molecules, this motif is associated with receptor binding (e.g., serotonin or melatonin receptors) .
- Acetamide linker : Provides stability and modulates solubility.
Structural Analogues
Key analogues and their distinguishing features:
Antimicrobial Activity
- N-[2-(1H-indol-3-yl)ethyl]acetamide (Acetyltryptamine) : Exhibits antibacterial activity against Ralstonia solanacearum (MIC = 0.5 mg/mL) .
- Target Compound: The bromophenoxy group may enhance activity against Gram-negative pathogens via increased membrane disruption or enzyme inhibition.
Receptor Modulation
- Melatonin Antagonists: Analogues like N-[2-(1H-indol-3-yl)ethyl]benzamide block melatonin-induced Plasmodium synchronization . The bromophenoxy group in the target compound could similarly interfere with melatonin signaling but with higher potency due to halogen interactions.
- Talin Modulation: KCH-1521’s dioxol group stabilizes endothelial cells; the bromophenoxy substituent may offer distinct effects on cytoskeletal proteins .
Anticancer Potential
- 2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide: Binds MDM2/p53 with high affinity (docking score: −12.3 kcal/mol) . The target compound’s bromophenoxy group could improve binding to hydrophobic pockets in oncogenic targets.
Biological Activity
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article summarizes the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves a reaction between 4-bromophenol and 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The reaction is conducted under reflux conditions, followed by purification using column chromatography.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN2O2 |
| Molecular Weight | 373.244 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 631.6 ± 50.0 °C at 760 mmHg |
| LogP | 4.15 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
- Mechanism : The compound is believed to exert its anticancer effects through the inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated significant cytotoxicity against various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The compound induced G2/M phase cell cycle arrest, leading to increased apoptosis rates .
Antimicrobial Activity
- Mechanism : The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 20 µM for several tested analogs .
- Case Studies : High-throughput screening identified this compound as a potential lead against tuberculosis, highlighting its role in targeting bacterial infections effectively .
The biological activity of this compound is attributed to its structural features:
- Indole Moiety : This part of the molecule interacts with various enzymes and receptors, modulating their activity.
- Bromophenoxy Group : Enhances binding affinity and specificity towards biological targets, which may contribute to its anticancer and antimicrobial properties.
Comparison with Similar Compounds
The unique structure of this compound allows it to participate in diverse chemical reactions compared to similar compounds like indole derivatives or bromophenols. Its dual functionality makes it a versatile candidate for further research in medicinal chemistry.
| Compound Name | Biological Activity |
|---|---|
| 2-bromophenol | Antimicrobial |
| Indole-3-acetic acid | Plant growth regulator |
| 2-(1H-indol-3-yl)ethylamine | Anticancer |
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide?
Answer:
Synthesis typically involves coupling 4-bromophenoxyacetic acid derivatives with 2-(1H-indol-3-yl)ethylamine. Key parameters include:
- Temperature: 0–5°C during activation steps (e.g., using carbodiimides like EDC) to minimize side reactions .
- Solvent: Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reactivity and solubility .
- Catalysts: Triethylamine (TEA) is often used to neutralize HCl byproducts during amide bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Advanced: How can researchers resolve contradictory yield data in synthesis protocols?
Answer:
Discrepancies in yields (e.g., 50% vs. 70%) may arise from:
- Impurity profiles: Monitor intermediates via HPLC/MS to identify unreacted starting materials or side products .
- Moisture sensitivity: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of activated intermediates .
- Reaction time optimization: Kinetic studies (e.g., TLC at 30-minute intervals) can pinpoint ideal reaction durations .
Basic: What are the primary biological targets of this compound?
Answer:
The compound exhibits activity against:
- Cancer targets: Inhibition of kinase pathways (e.g., EGFR or Aurora kinases) via indole-mediated interactions .
- Antimicrobial activity: Disruption of bacterial cell membranes via bromophenoxy moieties .
- Neurological targets: Serotonin receptor modulation due to structural similarity to tryptamine derivatives .
Advanced: How can conflicting bioactivity data (e.g., IC50 variability) be reconciled?
Answer:
Variability in IC50 values (e.g., 10 µM vs. 50 µM) may stem from:
- Assay conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Solubility effects: Use DMSO stock solutions with concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability: Evaluate compound degradation in culture media via LC-MS at multiple timepoints .
Basic: What analytical techniques are used for structural characterization?
Answer:
- NMR: ¹H/¹³C NMR confirms amide bond formation (δ ~7.5–8.5 ppm for indole protons; δ ~170 ppm for carbonyl) .
- X-ray crystallography: Resolves stereochemistry (e.g., dihedral angles between bromophenyl and indole groups) .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 427.08) .
Advanced: How to troubleshoot discrepancies in crystallographic vs. computational structural models?
Answer:
Mismatches in bond angles/distances may arise from:
- Conformational flexibility: Perform DFT calculations (e.g., Gaussian) to compare energy-minimized vs. experimental structures .
- Crystal packing effects: Analyze intermolecular interactions (e.g., H-bonds, π-π stacking) using Mercury software .
Basic: What is the proposed mechanism of action for its anticancer activity?
Answer:
- Apoptosis induction: Activation of caspase-3/7 via mitochondrial pathway disruption .
- Cell cycle arrest: G2/M phase arrest linked to tubulin polymerization inhibition .
Advanced: How to address contradictions in mechanism-of-action studies (e.g., conflicting kinase targets)?
Answer:
- Selectivity profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
- CRISPR knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Basic: Which structural features are critical for bioactivity?
Answer:
- Bromophenoxy group: Enhances lipophilicity and membrane permeability .
- Indole ethyl side chain: Facilitates receptor binding via π-π interactions .
- Acetamide linker: Stabilizes conformation for target engagement .
Advanced: How to optimize SAR when modifications reduce activity unexpectedly?
Answer:
- Steric hindrance analysis: Use molecular docking (e.g., AutoDock Vina) to assess substituent clashes .
- Metabolite identification: LC-MS/MS to detect rapid degradation of modified analogs .
Basic: What preliminary toxicity assessments are recommended?
Answer:
- In vitro cytotoxicity: MTT assay on HEK293 cells to establish selectivity indices .
- hERG inhibition: Patch-clamp assays to assess cardiac liability .
Advanced: How to interpret inconsistent toxicity data across models?
Answer:
- Species differences: Compare metabolic stability in human vs. rodent liver microsomes .
- Dose-response curves: Use Hill slopes to differentiate specific vs. nonspecific toxicity .
Basic: How can computational modeling aid in studying this compound?
Answer:
- Docking studies: Predict binding modes to targets like serotonin receptors or tubulin .
- ADMET prediction: Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .
Advanced: How to validate in silico predictions with conflicting experimental data?
Answer:
- Ensemble docking: Test multiple conformations to account for protein flexibility .
- Free energy calculations: Use MM/GBSA to refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
